6-(4-Fluorophenoxy)pyridin-3-amine
Overview
Description
The compound "6-(4-Fluorophenoxy)pyridin-3-amine" is a chemical that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a structure that includes a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the fluorophenoxy group suggests that this compound may exhibit unique physical and chemical properties, potentially making it useful in various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyridine derivatives often involves strategic functionalization of the pyridine ring to introduce various substituents. In the case of "6-(4-Fluorophenoxy)pyridin-3-amine," a general synthetic strategy might involve the introduction of the fluorophenoxy group and the amine group at specific positions on the pyridine ring. For example, a modified Chichibabin reaction, as mentioned in the synthesis of a related compound, 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]-pyridine, could be a potential method for introducing the amino group . The fluorophenoxy group could be introduced through a low-temperature aryl bromide-to-alcohol conversion, similar to the method used for synthesizing 6-substituted-2,4-dimethyl-3-pyridinols .
Molecular Structure Analysis
The molecular structure of "6-(4-Fluorophenoxy)pyridin-3-amine" would feature a pyridine core with a fluorophenoxy substituent at the 6-position and an amine group at the 3-position. The presence of the electronegative fluorine atom on the phenoxy group could influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The amine group could serve as a site for further chemical modification or as a point of interaction with biological targets.
Chemical Reactions Analysis
The reactivity of "6-(4-Fluorophenoxy)pyridin-3-amine" would be influenced by the substituents on the pyridine ring. The amine group is typically nucleophilic and could participate in various chemical reactions, such as acylation or alkylation. The fluorophenoxy group could also affect the reactivity of the compound, potentially through electronic effects or by participating in reactions typical of aryl ethers. The synthesis of related pyridinols has shown that these compounds can be stable to air oxidation, suggesting that "6-(4-Fluorophenoxy)pyridin-3-amine" might also exhibit good stability under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "6-(4-Fluorophenoxy)pyridin-3-amine" would be determined by its molecular structure. The presence of the fluorine atom could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The basicity of the amine group could be influenced by the electron-withdrawing effect of the fluorophenoxy group, which might affect the compound's solubility in water and its behavior in acidic or basic environments. The thermal stability of related polyimides suggests that "6-(4-Fluorophenoxy)pyridin-3-amine" could also exhibit good thermal stability, although this would need to be confirmed through experimental studies .
Scientific Research Applications
Chemical Reactions and Transformations
Research on nitrogen-containing aromatics like pyridine has shown various chemical transformations. For instance, pyridine reacts with xenon difluoride to yield different fluoropyridines (Anand & Filler, 1976). This type of reaction demonstrates the potential for synthesizing derivatives of 6-(4-Fluorophenoxy)pyridin-3-amine.
Hydrogen-Bond Basicity
Hydrogen-bond basicity is a critical property in chemical interactions. A study used 4-fluorophenol to investigate hydrogen-bonding interactions with secondary amines, indicating potential applications in understanding and manipulating molecular interactions involving compounds like 6-(4-Fluorophenoxy)pyridin-3-amine (Graton, Berthelot, & Laurence, 2001).
Polymerization Processes
Research on chromium(III) amino-bis(phenolato) complexes in copolymerization processes reveals insights into molecular structures and polymerization mechanisms. These studies can be relevant to understanding how 6-(4-Fluorophenoxy)pyridin-3-amine might behave in complex chemical systems (Devaine-Pressing, Dawe, & Kozak, 2015).
Metabolic Pathways
In pharmacological research, understanding the metabolic pathways of compounds is crucial. A study employing high-performance liquid chromatography and nuclear magnetic resonance spectroscopy (HPLC-NMR) identified metabolites of phenoxypyridines in rat microsomes, which is relevant for understanding the metabolism of related compounds like 6-(4-Fluorophenoxy)pyridin-3-amine (Corcoran et al., 1997).
Synthesis of Derivatives
The synthesis of pyridine derivatives, such as 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, demonstrates the versatility of pyridine compounds in chemical synthesis. This research is directly relevant to exploring the synthesis pathways for derivatives of 6-(4-Fluorophenoxy)pyridin-3-amine (Zhi-yuan, 2010).
Development of Ionic Liquids
The creation of novel ionic liquids using compounds such as pyrrolidine or piperidine, which are structurally similar to 6-(4-Fluorophenoxy)pyridin-3-amine, indicates potential applications in developing new types of ionic liquids (Honda et al., 2017).
Peptidomimetics Development
The synthesis of pyridine derivatives as scaffolds in peptidomimetics showcases the application of such compounds in drug design and development, hinting at similar uses for 6-(4-Fluorophenoxy)pyridin-3-amine (Saitton, Kihlberg, & Luthman, 2004).
Synthesis and Characterization of Polycarbonates
Research into the copolymerization of cyclohexene oxide and carbon dioxide catalyzed by chromium(III) complexes with tetradentate amine-bis(phenolate) ligands like 6-(4-Fluorophenoxy)pyridin-3-amine offers insights into the development of new materials (Devaine-Pressing, Dawe, & Kozak, 2015).
Safety and Hazards
The safety data sheet for 6-(4-Fluorophenoxy)pyridin-3-amine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
6-(4-fluorophenoxy)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADQTVNOQCJCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329556 | |
Record name | 6-(4-fluorophenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730095 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(4-Fluorophenoxy)pyridin-3-amine | |
CAS RN |
143071-78-7 | |
Record name | 6-(4-fluorophenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-fluorophenoxy)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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